molecular formula C28H24Br2N4O4 B13739262 1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-3-(3-((diethylamino)methyl)-4-hydroxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- CAS No. 134700-36-0

1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-3-(3-((diethylamino)methyl)-4-hydroxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)-

Cat. No.: B13739262
CAS No.: 134700-36-0
M. Wt: 640.3 g/mol
InChI Key: HKAFICQFBNCPTH-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-3-(3-((diethylamino)methyl)-4-hydroxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that features a combination of isoindole, quinazoline, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include isoindole derivatives, brominated phenyl compounds, and quinazoline precursors. Common synthetic routes could involve:

    Bromination: Introduction of bromine atoms into the phenyl ring.

    Amidation: Formation of amide bonds between the isoindole and quinazoline units.

    Hydroxylation: Introduction of hydroxyl groups to the phenyl ring.

Industrial Production Methods

Industrial production might involve large-scale organic synthesis techniques, including:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions might target the quinazoline ring.

    Substitution: Halogen atoms (bromine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

    Oxidized derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced derivatives: Compounds with reduced quinazoline rings.

    Substituted derivatives: Compounds with different functional groups replacing bromine atoms.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a catalyst or catalyst precursor in organic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.

    Drug Development: Possible lead compound for the development of new pharmaceuticals.

Medicine

    Anticancer Activity: Potential anticancer properties due to its ability to interact with DNA or proteins.

    Antimicrobial Activity: Possible use as an antimicrobial agent.

Industry

    Polymer Production: Use in the synthesis of specialized polymers.

    Dye Manufacturing: Potential application in the production of dyes and pigments.

Mechanism of Action

The mechanism by which this compound exerts its effects can vary depending on its application. In medicinal chemistry, it might interact with molecular targets such as:

    Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptors: Modulating receptor activity by acting as an agonist or antagonist.

    DNA/RNA: Intercalating into DNA or RNA strands, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar isoindole structures.

    Quinazoline derivatives: Compounds with similar quinazoline rings.

    Phenyl derivatives: Compounds with similar phenyl groups.

Uniqueness

This compound is unique due to its combination of isoindole, quinazoline, and phenyl groups, which might confer unique chemical and biological properties not found in simpler compounds.

Properties

CAS No.

134700-36-0

Molecular Formula

C28H24Br2N4O4

Molecular Weight

640.3 g/mol

IUPAC Name

2-[[6,8-dibromo-3-[3-(diethylaminomethyl)-4-hydroxyphenyl]-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C28H24Br2N4O4/c1-3-32(4-2)14-16-11-18(9-10-23(16)35)34-24(31-25-21(28(34)38)12-17(29)13-22(25)30)15-33-26(36)19-7-5-6-8-20(19)27(33)37/h5-13,35H,3-4,14-15H2,1-2H3

InChI Key

HKAFICQFBNCPTH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CN4C(=O)C5=CC=CC=C5C4=O)O

Origin of Product

United States

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